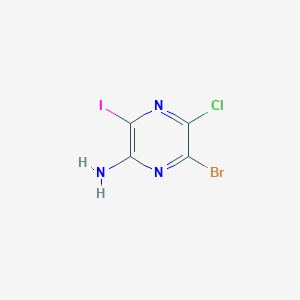

6-Bromo-5-chloro-3-iodopyrazin-2-amine

CAS No.:

Cat. No.: VC16014183

Molecular Formula: C4H2BrClIN3

Molecular Weight: 334.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2BrClIN3 |

|---|---|

| Molecular Weight | 334.34 g/mol |

| IUPAC Name | 6-bromo-5-chloro-3-iodopyrazin-2-amine |

| Standard InChI | InChI=1S/C4H2BrClIN3/c5-1-2(6)10-3(7)4(8)9-1/h(H2,8,9) |

| Standard InChI Key | QDVGSYFLNLDQJR-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(N=C(C(=N1)Br)Cl)I)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6-Bromo-5-chloro-3-iodopyrazin-2-amine (molecular formula: C₄H₂BrClIN₃) features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The substituents (Br, Cl, I) occupy positions 3, 5, and 6, respectively, while the amine group (-NH₂) is at position 2. This arrangement creates a sterically congested structure, influencing reactivity and intermolecular interactions .

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 334.34 g/mol |

| CAS Number | 1251941-18-0* |

| XLogP3 (Partition Coefficient) | 2.7 (estimated) |

| Topological Polar Surface Area | 71.8 Ų |

*Note: The CAS number corresponds to the positional isomer 3-bromo-6-chloro-5-iodopyrazin-2-amine, highlighting potential ambiguities in nomenclature .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of halogenated pyrazines typically involves sequential halogenation and functional group protection. For 3-bromo-6-chloro-5-iodopyrazin-2-amine, a validated route includes:

-

Iodination: Treating 6-chloro-5-bromopyrazin-2-amine with N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) at 25°C for 12 hours .

-

Purification: Silica gel chromatography using a petroleum ether:ethyl acetate (7:3) eluent yields the product with >95% purity .

Industrial Considerations

Scalable production employs continuous flow reactors to enhance yield (∼78%) and reduce reaction times. Automated systems monitor halogen stoichiometry, critical for minimizing di- or trihalogenated byproducts .

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves |

| H320 | Causes eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in well-ventilated areas |

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| TRC | 95% | 50 mg | $155 |

| Ambeed | 97% | 100 mg | $189 |

| Crysdot | 97% | 1 g | $465 |

Research Challenges and Future Directions

-

Stereochemical Effects: The impact of halogen positioning on target binding affinity remains underexplored. Molecular dynamics simulations could elucidate preferential binding conformations.

-

Metabolic Stability: Phase I metabolism studies are needed to assess hepatic clearance pathways.

-

Synthetic Optimization: Developing catalyst systems (e.g., Pd-NHC complexes) may improve regioselectivity in halogenation steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume